molecular formula C8H5IN2O2 B3310096 3-Iodo-1H-[1,3]dioxolo[4,5-F]indazole CAS No. 944904-31-8

3-Iodo-1H-[1,3]dioxolo[4,5-F]indazole

Cat. No. B3310096
M. Wt: 288.04 g/mol
InChI Key: LRAGKZWJZNTQFX-UHFFFAOYSA-N
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Description

Indazoles are a type of heterocyclic aromatic organic compound. The indazole structure is a fusion of benzene and pyrazole rings . They are widely used in medicinal chemistry due to their various biological activities .


Synthesis Analysis

Indazoles can be synthesized through several methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of indazoles consists of a benzene ring fused with a pyrazole ring. The pyrazole ring contains two nitrogen atoms .


Chemical Reactions Analysis

Indazoles can undergo various chemical reactions, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of indazoles can vary greatly depending on their specific structure. Generally, they are white or colorless solids that are highly soluble in water and other polar solvents .

Future Directions

The future directions in the study of indazoles are likely to involve the development of new synthetic methods and the exploration of their biological activities. This could lead to the discovery of new drugs with improved efficacy and safety profiles .

properties

IUPAC Name

3-iodo-2H-[1,3]dioxolo[4,5-f]indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-8-4-1-6-7(13-3-12-6)2-5(4)10-11-8/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAGKZWJZNTQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC3=C(NN=C3C=C2O1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401286239
Record name 3-Iodo-1H-[1,3]dioxolo[4,5-f]indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1H-[1,3]dioxolo[4,5-F]indazole

CAS RN

944904-31-8
Record name 3-Iodo-1H-[1,3]dioxolo[4,5-f]indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944904-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1H-[1,3]dioxolo[4,5-f]indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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